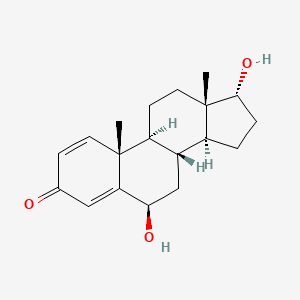
6beta-Hydroxy-17alpha-boldenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 6beta-Hydroxy-17alphalpha-boldenone involves several steps, starting from boldenone or its derivatives. The synthetic route typically includes hydroxylation at the 6beta position and subsequent purification steps to obtain the desired compound. The reaction conditions often involve the use of specific catalysts and reagents to achieve high yields and purity . Industrial production methods may vary, but they generally follow similar principles, with a focus on scalability and cost-effectiveness.
Analyse Des Réactions Chimiques
6beta-Hydroxy-17alphalpha-boldenone undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group at the 6beta position to a ketone, resulting in the formation of 6-keto-17alphalpha-boldenone.
Reduction: Reduction reactions can target the double bond in the steroid nucleus, leading to the formation of dihydro derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
6beta-Hydroxy-17alphalpha-boldenone has a wide range of scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the development and validation of analytical methods.
Biology: The compound is studied for its effects on cellular processes and its potential as a tool for understanding steroid hormone action.
Medicine: Research on 6beta-Hydroxy-17alphalpha-boldenone includes its potential therapeutic applications, such as in the treatment of muscle wasting and osteoporosis.
Mécanisme D'action
The mechanism of action of 6beta-Hydroxy-17alphalpha-boldenone involves its interaction with androgen receptors. As an androgen receptor agonist, it binds to these receptors and regulates gene transcription, leading to anabolic effects such as increased protein synthesis and nitrogen retention . The molecular targets and pathways involved include the androgen receptor signaling pathway, which plays a crucial role in muscle growth and development.
Comparaison Avec Des Composés Similaires
6beta-Hydroxy-17alphalpha-boldenone can be compared with other similar compounds, such as:
Boldenone: The parent compound, known for its anabolic properties and low androgenic activity.
Testosterone: A natural androgen with higher androgenic activity compared to boldenone and its derivatives.
Nandrolone: Another anabolic steroid with a similar structure but different pharmacological properties.
The uniqueness of 6beta-Hydroxy-17alphalpha-boldenone lies in its specific hydroxylation at the 6beta position, which may confer distinct biological activities and potential therapeutic applications .
Propriétés
Formule moléculaire |
C19H26O3 |
|---|---|
Poids moléculaire |
302.4 g/mol |
Nom IUPAC |
(6R,8R,9S,10R,13S,14S,17R)-6,17-dihydroxy-10,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C19H26O3/c1-18-7-5-11(20)9-15(18)16(21)10-12-13-3-4-17(22)19(13,2)8-6-14(12)18/h5,7,9,12-14,16-17,21-22H,3-4,6,8,10H2,1-2H3/t12-,13-,14-,16+,17+,18+,19-/m0/s1 |
Clé InChI |
VLTNWNUPWHBSQY-HXEWTNOOSA-N |
SMILES isomérique |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@H]2O)C[C@H](C4=CC(=O)C=C[C@]34C)O |
SMILES canonique |
CC12CCC3C(C1CCC2O)CC(C4=CC(=O)C=CC34C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


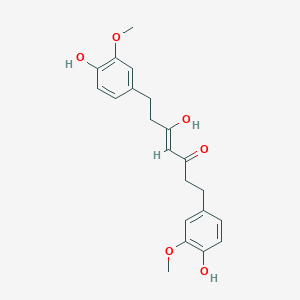
![(AlphaR)-2-Fluoro-Alpha-methyl[1,1'-biphenyl]-4-acetate (AlphaS)-Alpha-Methylbenzenemethanamine](/img/structure/B15288152.png)
![N-[4-chloro-3-(4-chlorophenoxy)phenyl]-2-hydroxy-3,5-diiodobenzamide](/img/structure/B15288156.png)
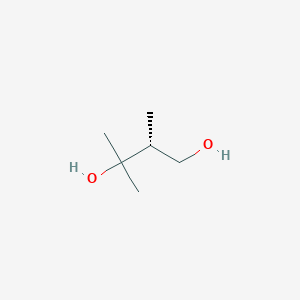
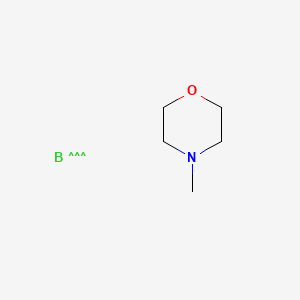
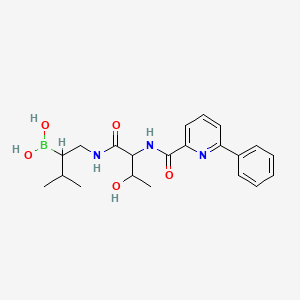
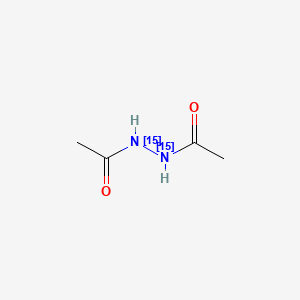
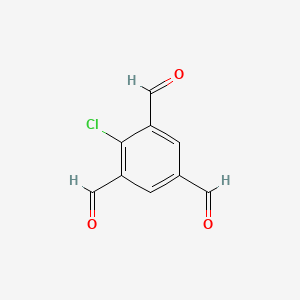
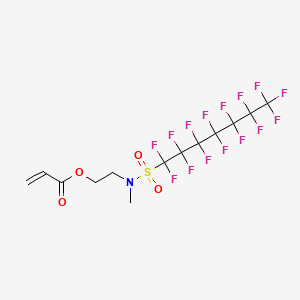
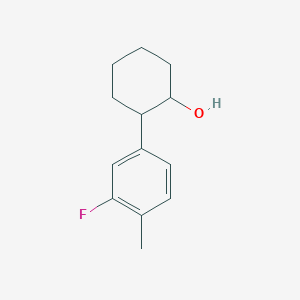
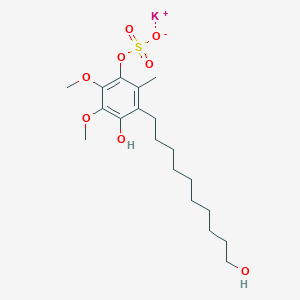
![(E)-1,1,1,5,5,5-hexafluoro-4-[2-(3-nitropyridin-2-yl)hydrazinyl]pent-3-en-2-one](/img/structure/B15288215.png)
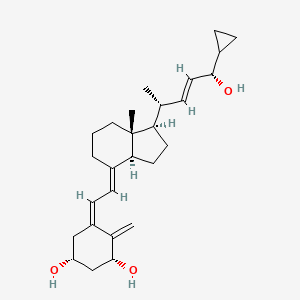
![Boronic acid, [4-(2-amino-3-hydroxypropyl)phenyl]-](/img/structure/B15288217.png)
